![molecular formula C8H7BrFNO B3020591 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine CAS No. 105679-34-3](/img/structure/B3020591.png)
7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine
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Overview
Description
“7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine” is a chemical compound with the molecular formula C8H7BrFNO. It has a molecular weight of 232.05 . The compound is typically stored in a dark place at room temperature .
Molecular Structure Analysis
The InChI code for “7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine” is 1S/C8H7BrFNO/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4,11H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine” is a solid compound . It should be stored in a dark place at room temperature .Scientific Research Applications
Anticancer Activity
The regioselective synthesis of novel 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one linked isoxazole hybrids has been achieved via a copper(I)-catalyzed one-pot reaction . These hybrids were tested for in vitro anticancer activity against four human cancer cell lines: HeLa, MCF-7, A549, and PC3. Remarkably, three of the compounds demonstrated significant anticancer effects compared to the standard drug etoposide. Molecular docking studies with the epidermal growth factor receptor (EGFR) further supported their efficacy.
Antibacterial Properties
The 1,4-benzoxazine scaffold, to which this compound belongs, has been explored for its antibacterial activity . While specific studies on this particular compound are scarce, its structural similarity to other benzoxazines suggests potential antibacterial properties.
Antithrombotic Effects
Although direct evidence for this compound’s antithrombotic activity is limited, the broader class of benzoxazines has been investigated for their effects on blood clotting . Further research could explore its potential in this area.
Immunomodulatory Applications
Isoxazole derivatives, like the one we’re discussing, have been associated with immunomodulatory effects . Their low cytotoxicity makes them attractive scaffolds for developing agents with immunomodulatory properties.
Other Biological Activities
The isoxazole ring itself has been explored for various biological activities, including antimicrobial, anti-inflammatory, and antiviral effects . While not directly studied for this compound, these properties highlight its potential versatility.
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .
properties
IUPAC Name |
7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO/c9-5-3-8-7(4-6(5)10)11-1-2-12-8/h3-4,11H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTYCKSGBYAAAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=C(C=C2N1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
105679-34-3 |
Source
|
Record name | 7-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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